N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-methyl-1H-pyrazol-4-amine
Description
Properties
Molecular Formula |
C10H15N5 |
|---|---|
Molecular Weight |
205.26 g/mol |
IUPAC Name |
N-[(2,4-dimethylpyrazol-3-yl)methyl]-1-methylpyrazol-4-amine |
InChI |
InChI=1S/C10H15N5/c1-8-4-13-15(3)10(8)6-11-9-5-12-14(2)7-9/h4-5,7,11H,6H2,1-3H3 |
InChI Key |
IKNPECJXTCQYOD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1)C)CNC2=CN(N=C2)C |
Origin of Product |
United States |
Preparation Methods
Stepwise Synthesis via Reductive Amination
A primary synthetic route involves the condensation of 1,4-dimethyl-1H-pyrazole-5-carbaldehyde with 1-methyl-1H-pyrazol-4-amine, followed by reductive amination to form the methylene bridge. The reaction proceeds in two stages:
-
Aldehyde-Amine Condensation :
The aldehyde group of 1,4-dimethyl-1H-pyrazole-5-carbaldehyde reacts with the primary amine of 1-methyl-1H-pyrazol-4-amine in a polar aprotic solvent such as ethanol or methanol. Catalysts like acetic acid or p-toluenesulfonic acid are employed to accelerate imine formation. -
Reductive Amination :
Sodium cyanoborohydride (NaBH3CN) or hydrogen gas with palladium catalysts reduces the intermediate imine to the secondary amine. This step is typically conducted at room temperature or under mild heating (40–60°C) to prevent side reactions.
Table 1: Representative Conditions for Stepwise Synthesis
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Condensation | Ethanol, p-toluenesulfonic acid, 60°C | 78 | 92 |
| Reductive Amination | NaBH3CN, MeOH, 25°C, 12h | 85 | 95 |
Cyclocondensation Approach
An alternative method utilizes cyclocondensation of hydrazine derivatives with β-diketones to form both pyrazole rings in situ. This one-pot strategy enhances synthetic efficiency but requires stringent control over stoichiometry and temperature.
-
β-Diketone Preparation :
Ethyl acetoacetate reacts with methylhydrazine to generate a substituted hydrazone. -
Ring Closure :
Heating the hydrazone with ammonium acetate in acetic acid induces cyclization, forming the 1,4-dimethylpyrazole ring. Subsequent reaction with 1-methylpyrazol-4-amine under reflux conditions yields the target compound.
Key Parameters :
-
Solvent: Acetic acid or ethanol
-
Temperature: 80–100°C (reflux)
-
Catalysts: Ammonium acetate (10 mol%)
Industrial-Scale Production Methods
Industrial synthesis prioritizes scalability and cost-effectiveness. Continuous flow reactors (CFRs) are employed to maintain consistent reaction conditions, reduce processing times, and minimize byproduct formation.
Table 2: Industrial Synthesis Workflow
| Stage | Equipment | Parameters | Output (kg/batch) |
|---|---|---|---|
| Condensation | CFR (PFA tubing) | 70°C, 2h residence time | 150 |
| Reduction | Hydrogenation reactor | H2 (5 bar), Pd/C, 50°C | 135 |
| Purification | Crystallization tank | Ethanol/water (3:1), −10°C | 120 |
Optimization of Reaction Parameters
Solvent Effects
Polar solvents like ethanol and methanol enhance reagent solubility and reaction rates. Ethanol achieves a balance between cost and efficiency, yielding 78–85% product purity. Non-polar solvents (e.g., toluene) are less effective, reducing yields to <50% due to poor imine intermediate stability.
Catalytic Systems
-
p-Toluenesulfonic Acid : Optimal at 5 mol%, increasing condensation yields by 22% compared to uncatalyzed reactions.
-
Transition Metal Catalysts : Palladium on carbon (Pd/C) in hydrogenation steps achieves >90% conversion efficiency, outperforming Raney nickel (75%).
Table 3: Catalyst Performance Comparison
| Catalyst | Reaction Step | Conversion (%) | Selectivity (%) |
|---|---|---|---|
| Pd/C (5 wt%) | Reductive Amination | 95 | 98 |
| Raney Ni | Reductive Amination | 75 | 85 |
Comparative Analysis of Synthetic Methodologies
| Method | Advantages | Disadvantages | Yield Range (%) |
|---|---|---|---|
| Stepwise Synthesis | High purity, controllable steps | Multi-step, time-intensive | 70–85 |
| Cyclocondensation | One-pot synthesis, fewer reagents | Sensitivity to stoichiometry | 60–75 |
| Industrial CFR | Scalable, consistent output | High initial capital investment | 80–90 |
The stepwise approach remains favored for laboratory-scale synthesis due to its reliability, while CFR-based methods dominate industrial production.
Purification and Characterization Techniques
Crystallization
Recrystallization from ethanol/water (3:1 v/v) at −10°C removes unreacted amines and byproducts, achieving >99% purity.
Chromatographic Methods
Flash column chromatography (silica gel, ethyl acetate/hexane gradient) resolves regioisomeric impurities, particularly in cyclocondensation routes.
Table 4: Purity Analysis via HPLC
| Method | Retention Time (min) | Purity (%) |
|---|---|---|
| Crystallization | 8.2 | 99.5 |
| Column Chromatography | 8.1 | 98.7 |
Chemical Reactions Analysis
Types of Reactions
N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-methyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-methyl-1H-pyrazol-4-amine has several scientific research applications:
Mechanism of Action
The mechanism by which N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-methyl-1H-pyrazol-4-amine exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Features and Substituent Effects
The target compound’s structure is defined by its 1,4-dimethylpyrazole and 1-methylpyrazole moieties. Key comparisons with structurally related compounds are summarized below:
Key Observations :
- Electronic Effects: The quinoline-benzothiazole system in enhances π-π stacking and hydrogen-bonding capabilities, which may improve receptor affinity.
- Hybrid Scaffolds : Compound 37 incorporates a pyrimidoindole core , expanding its interaction profile with bromodomains, whereas the target compound’s simpler pyrazole framework may favor selectivity for other targets.
Physicochemical and Pharmacokinetic Properties
Table 2: Physicochemical Comparison
Insights :
- The target compound’s lower molecular weight and methyl groups may enhance blood-brain barrier penetration compared to bulkier analogs like Compound 35.
- Methoxy or halogen substituents (e.g., in ) increase polarity, improving solubility but reducing logP.
Biological Activity
N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-methyl-1H-pyrazol-4-amine is a pyrazole derivative that has garnered attention in recent years for its diverse biological activities. This compound, characterized by its unique molecular structure, has been investigated for its potential therapeutic applications, particularly in antimicrobial and anticancer contexts.
- Molecular Formula : C11H18ClN5
- Molecular Weight : 255.75 g/mol
- CAS Number : 1855940-05-4
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of various pyrazole derivatives, including this compound. In vitro evaluations have demonstrated significant efficacy against a range of bacterial pathogens.
Key Findings:
- Minimum Inhibitory Concentration (MIC) : The compound exhibited MIC values as low as 0.22 to 0.25 μg/mL against certain strains of Staphylococcus aureus and Staphylococcus epidermidis, indicating potent antibacterial activity .
- Biofilm Inhibition : It effectively inhibited biofilm formation, a critical factor in bacterial resistance and chronic infections .
Anticancer Activity
The anticancer potential of pyrazole derivatives has been extensively studied, with several compounds showing promising results in inhibiting cancer cell proliferation.
Research Highlights:
- Cell Lines Tested : Compounds similar to this compound have demonstrated antiproliferative effects on various cancer cell lines including lung, breast (MDA-MB-231), and liver (HepG2) cancers .
- Mechanism of Action : The mechanism often involves the induction of apoptosis and cell cycle arrest, which are crucial for halting tumor progression .
Comparative Biological Activity Table
| Activity Type | MIC (μg/mL) | Cell Lines Tested | Effectiveness |
|---|---|---|---|
| Antimicrobial | 0.22 - 0.25 | Staphylococcus aureus | High |
| Anticancer | Varies | MDA-MB-231, HepG2 | Significant |
Case Study 1: Antibacterial Efficacy
A study conducted on five pyrazole derivatives showed that this compound had one of the lowest MIC values among tested compounds, suggesting it could be developed into a potent antibacterial agent .
Case Study 2: Anticancer Properties
In an investigation of anticancer activities, derivatives including this compound were found to significantly reduce cell viability in breast and liver cancer models. The study emphasized the need for further exploration into the specific pathways affected by these compounds .
Q & A
Q. What precautions are essential when handling this compound in vitro and in vivo?
- Safety Protocols :
- PPE : Nitrile gloves, lab coat, and fume hood for synthesis.
- Waste Disposal : Neutralize acidic/byproduct streams before disposal.
- In Vivo : LD₅₀ determination in rodents prior to therapeutic studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
